
Methyl 5-hydroxyhexanoate
Overview
Description
Methyl 5-hydroxyhexanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 5-hydroxyhexanoic acid. This compound is known for its role in various chemical reactions and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxyhexanoate can be synthesized through the ring-opening transesterification of δ-hexalactone with methanol. This reaction typically involves the use of metal oxide catalysts such as Cs/SiO2, which have shown high selectivity for the production of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of δ-hexalactone to this compound while minimizing by-products.
Chemical Reactions Analysis
Oxidation Reactions
Methyl 5-hydroxyhexanoate can be oxidized to form corresponding carboxylic acids. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to perform this transformation.
Reaction Equation:
Major Product Formed: 5-hydroxyhexanoic acid
Reduction Reactions
Reduction reactions can convert this compound into alcohols. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Reaction Equation:
Major Product Formed: 5-hydroxyhexanol
Substitution Reactions
This compound can participate in nucleophilic substitution reactions to form different esters and ethers. Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Reaction Equation:
Where Nu- represents a nucleophile.
Major Products Formed: Various esters and ethers depending on the nucleophile used.
Esterification
This compound can be formed through the ring-opening transesterification of δ-hexalactone with methanol, often using metal oxide catalysts such as Cs/SiO2.
Combustion Kinetics
The effect of a hydroxyl group on the combustion characteristics of methyl esters has been investigated by comparing methyl hexanoate (MHx) and methyl 3-hydroxyhexanoate (M3OHHx). The kinetic models predicted that radicals formed from MHx were consumed by low-temperature chemistry reactions, whereas the M3OHHx reactivity was significantly governed by the β-radical (on the same carbon as the OH group) chemistry which mainly terminated via the less reactive chain propagation pathway to methyl-3-oxohexanoate + HO2 .
Scientific Research Applications
Methyl 5-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-hydroxyhexanoate involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes that convert it into carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: A methyl ester of hexanoic acid, used as a flavoring agent and fragrance.
Ethyl hexanoate: An ester with similar applications in the flavor and fragrance industry.
Propyl hexanoate: Another ester used in similar contexts.
Uniqueness
Methyl 5-hydroxyhexanoate is unique due to the presence of a hydroxyl group, which imparts different chemical reactivity compared to other esters like methyl hexanoate. This hydroxyl group allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.
Biological Activity
Methyl 5-hydroxyhexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties. The discussion will include relevant research findings, case studies, and data tables to illustrate its significance in scientific research.
Chemical Structure and Properties
This compound is an ester derived from hexanoic acid and methanol, featuring a hydroxyl group at the fifth carbon position. Its molecular formula is C7H14O3, with a molecular weight of 142.18 g/mol. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H14O3 |
Molecular Weight | 142.18 g/mol |
Boiling Point | 210 °C |
Solubility in Water | Soluble |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in food preservation and pharmaceuticals.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . A case study demonstrated that the compound could reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases. The mechanism of action is believed to involve modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at concentrations as low as 0.5%.
- Inflammation Reduction : In a study involving human cell lines, treatment with this compound resulted in a 30% reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its functional groups, particularly the hydroxyl group which can participate in hydrogen bonding and enhance interactions with biological molecules. The compound's mechanism involves:
- Interaction with Enzymes : The hydroxyl group may influence enzyme activity related to metabolic pathways.
- Cytokine Modulation : By affecting cytokine production, it can potentially alter immune responses.
Research Applications
This compound is being explored for various applications in research:
- Drug Development : Its properties make it a candidate for developing new therapeutic agents aimed at antimicrobial and anti-inflammatory treatments.
- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic compounds.
Table 2: Research Applications of this compound
Application | Description |
---|---|
Drug Development | Potential for new antimicrobial agents |
Chemical Synthesis | Intermediate for complex organic synthesis |
Food Preservation | Antimicrobial properties applicable in food |
Properties
IUPAC Name |
methyl 5-hydroxyhexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKUVMOUCKJDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462903 | |
Record name | methyl-5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62593-13-9 | |
Record name | methyl-5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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